2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid involves several steps. One common method starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with 3-methyl-pentanoic acid in the presence of a suitable base to form the desired product . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the acylation reaction.
Chemical Reactions Analysis
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The furan ring and carbonyl group play crucial roles in these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-methyl-pentanoic acid can be compared with other furan-based compounds such as:
2,5-Furandicarboxylic acid: Used as a precursor for monomers and polymers.
2,5-Dimethylfuran-3-carbonyl chloride: An intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with proteins and other biomolecules, making it valuable in proteomics research .
Properties
IUPAC Name |
2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-7(2)11(13(16)17)14-12(15)10-6-8(3)18-9(10)4/h6-7,11H,5H2,1-4H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARWHPLHFLFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=C(OC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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